molecular formula C8H4ClN2+ B14191218 4-(Chloroethynyl)benzene-1-diazonium CAS No. 919791-65-4

4-(Chloroethynyl)benzene-1-diazonium

Cat. No.: B14191218
CAS No.: 919791-65-4
M. Wt: 163.58 g/mol
InChI Key: BJPYNLNADSJLOF-UHFFFAOYSA-N
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Description

4-(Chloroethynyl)benzene-1-diazonium is an organic compound with the molecular formula C8H4ClN2+ It is a diazonium salt, which means it contains a diazonium group (-N2+) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Chloroethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Chloroethynyl)aniline. The process includes the following steps:

    Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with a strong acid such as hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.

    Diazotization Reaction: The 4-(Chloroethynyl)aniline is then treated with the freshly prepared nitrous acid in the presence of excess hydrochloric acid.

Industrial Production Methods

In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloroethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Salts: Used in Sandmeyer reactions to replace the diazonium group with halides or cyanides.

    Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.

    Acids and Bases: Used to control the pH and facilitate the diazotization and coupling reactions.

Major Products Formed

    4-(Chloroethynyl)chlorobenzene: Formed through substitution reactions.

    Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

Mechanism of Action

The mechanism of action of 4-(Chloroethynyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloro and an ethynyl group on the benzene ring, which can influence its reactivity and the types of products formed in its reactions. This combination of functional groups can lead to the formation of unique compounds with specific properties .

Properties

CAS No.

919791-65-4

Molecular Formula

C8H4ClN2+

Molecular Weight

163.58 g/mol

IUPAC Name

4-(2-chloroethynyl)benzenediazonium

InChI

InChI=1S/C8H4ClN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1

InChI Key

BJPYNLNADSJLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCl)[N+]#N

Origin of Product

United States

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